P21d hydrochloride

Breast cancer Kinase inhibitor Selectivity profiling

Researchers investigating PTK6-driven mechanisms in TNBC face confounding off-target effects when using multi-kinase inhibitors, compromising data reproducibility. P21d hydrochloride is a highly selective BRK/PTK6 inhibitor that resolves this problem. • BRK/PTK6 IC50 = 30 nM; >650-fold selectivity over Aurora B & Lck (IC50 > 20 μM) • Rat oral PK: AUC0-6h = 31.1 μM·h (10 mg/kg); oral bioavailability confirmed • Downregulates SNAIL, restores E-cadherin, suppresses migration in TNBC cells • ≥98% HPLC purity; soluble in DMSO (100 mM) • Serves as inhibition control for PTK6 PROTAC degrader validation

Molecular Formula C23H22FN7O2
Molecular Weight 447.5 g/mol
Cat. No. B13336651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP21d hydrochloride
Molecular FormulaC23H22FN7O2
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESC1CC1C2=CN3C(=CN=C3C(=N2)NC4=C(C=C(C=C4)C(=O)N5CCOCC5)F)C6=CNN=C6
InChIInChI=1S/C23H22FN7O2/c24-17-9-15(23(32)30-5-7-33-8-6-30)3-4-18(17)28-21-22-25-12-20(16-10-26-27-11-16)31(22)13-19(29-21)14-1-2-14/h3-4,9-14H,1-2,5-8H2,(H,26,27)(H,28,29)
InChIKeyYLOQNKKMSVHVDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P21d Hydrochloride: A Selective BRK/PTK6 Inhibitor with Defined Selectivity and Pharmacokinetic Profile for Cancer Research Procurement


P21d hydrochloride (CAS 2250025-98-8) is a synthetic small molecule compound that functions as a potent and selective inhibitor of breast tumor kinase (BRK/PTK6) . Unlike structurally similar peptide-based neurotrophic compounds (e.g., P021, Peptide 6c) that target CNTF pathways, P21d hydrochloride belongs to the imidazo[1,2-a]pyrazine chemical class and acts specifically on the PTK6 tyrosine kinase [1]. The compound is supplied as a hydrochloride salt with molecular weight 483.93 g/mol and is soluble to 100 mM in DMSO .

Why Broad-Spectrum Kinase Inhibitors and Peptide-Derived Neurotrophic Compounds Cannot Substitute for P21d Hydrochloride in PTK6-Dependent Research Models


Substituting P21d hydrochloride with either broader-spectrum kinase inhibitors or structurally related peptide compounds introduces experimental confounders that compromise data reproducibility. First, P21d hydrochloride's >650-fold selectivity for BRK/PTK6 over Aurora B and Lck is not matched by multi-targeted kinase inhibitors such as dasatinib or bosutinib, whose broader inhibition profiles obscure PTK6-specific mechanistic conclusions. Second, nomenclature confusion with P021 (Ac-DGGLAG-NH₂) and Peptide 6c—CNTF-derived tetrapeptides with neurotrophic activity [1]—creates procurement risk; these compounds share only superficial naming similarity and possess entirely distinct molecular targets and chemical structures from the BRK inhibitor P21d hydrochloride (C₂₃H₂₂FN₇O₂·HCl) .

P21d Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Selectivity, Permeability, and Cellular Activity Data


Kinase Selectivity: >650-Fold BRK/PTK6 Preference Over Aurora B and Lck

P21d hydrochloride demonstrates high selectivity for breast tumor kinase (BRK/PTK6) compared to the structurally related kinases Aurora B and Lck. In enzymatic assays, the compound inhibits BRK with an IC₅₀ of 30 nM, while showing no inhibitory activity against Aurora B or Lck at concentrations up to 20 μM . This represents >650-fold selectivity. In contrast, multi-targeted kinase inhibitors used in similar research contexts typically exhibit off-target inhibition at sub-micromolar concentrations, compromising target attribution .

Breast cancer Kinase inhibitor Selectivity profiling PTK6 Off-target activity

Cellular Target Engagement: p-SAM68 Inhibition in Intact Cells

P21d hydrochloride exhibits potent cellular target engagement as measured by inhibition of SAM68 phosphorylation, a downstream substrate of PTK6. In cellular assays, the compound inhibits p-SAM68 with an IC₅₀ of 52 nM . This cellular potency closely mirrors its enzymatic IC₅₀ of 30 nM, indicating efficient cell permeability and on-target activity in intact cellular systems. By comparison, many kinase inhibitors display significant potency shifts between biochemical and cellular assays due to poor membrane permeability or intracellular protein binding .

Cellular pharmacology Target engagement Phosphorylation SAM68 PTK6 signaling

Intestinal Permeability: Caco-2 Permeability Coefficient of 314 nm/s

P21d hydrochloride exhibits a Caco-2 permeability coefficient of 314 nm/s . This value substantially exceeds the typical threshold of approximately 50-100 nm/s used to classify compounds as having high intestinal permeability potential, and is notably higher than the permeability reported for comparator compound 21a (specific value not publicly disclosed but described as substantially lower in the original medicinal chemistry optimization series) . The measured permeability supports the compound's oral activity in rodent models .

ADME Oral bioavailability Caco-2 permeability Drug absorption Pharmacokinetics

Oral Pharmacokinetics: Systemic Exposure Following Oral Administration

Following oral administration in rats at 10 mg/kg, P21d hydrochloride achieves an AUC₀₋₆ₕ of 31.1 μM·h with a plasma concentration at 6 hours of 3.5 μM . This systemic exposure profile confirms that the compound achieves and maintains therapeutically relevant concentrations following oral dosing. In contrast, peptide-based neurotrophic compounds such as P021 and Peptide 6c require peripheral administration and face blood-brain barrier penetration challenges despite adamantane modifications [1].

Pharmacokinetics Oral dosing AUC Drug exposure In vivo pharmacology

In Vivo Tumor Growth Suppression: Xenograft Model Activity

Treatment with P21d suppressed tumor growth in vivo in a triple-negative breast cancer (TNBC) xenograft model [1]. Notably, tumor inhibition by P21d was found to be dependent on an induced immune response, as the effect was observed in immunocompetent models . In contrast, alternative BRK-targeting strategies such as PROTAC degraders (e.g., MS105) operate via distinct mechanisms requiring different experimental validation approaches and procurement considerations [2].

Triple-negative breast cancer Xenograft model Tumor growth inhibition In vivo efficacy Immunocompetent models

Functional Cellular Outcomes: SNAIL Downregulation and E-Cadherin Restoration

P21d hydrochloride treatment downregulates SNAIL protein and restores E-cadherin expression in TNBC cells, leading to suppression of cell migration and sensitization to anoikis . These functional outcomes are directly linked to PTK6 inhibition and correlate with suppressed metastasis formation in experimental models . Multi-targeted kinase inhibitors may produce similar phenotypic changes but do so through multiple concurrent pathways, making mechanistic attribution difficult .

Epithelial-mesenchymal transition SNAIL E-cadherin Migration Breast cancer

Optimal Procurement Scenarios for P21d Hydrochloride: PTK6-Dependent Breast Cancer Models and Kinase Selectivity Studies


Triple-Negative Breast Cancer (TNBC) Xenograft Tumor Models Requiring Oral Inhibitor Dosing

Investigators conducting in vivo TNBC studies that require oral administration should select P21d hydrochloride based on its validated oral PK profile (rat AUC₀₋₆ₕ = 31.1 μM·h at 10 mg/kg) and demonstrated tumor growth suppression in PTK6-dependent xenograft models [1]. The compound's solubility in DMSO (100 mM) facilitates formulation for oral gavage studies. This scenario excludes alternative peptide-based compounds (P021, Peptide 6c) due to their differing molecular targets and administration routes.

PTK6 Mechanism-of-Action Studies Requiring High Kinase Selectivity

For experiments requiring unambiguous attribution of phenotypic effects to PTK6 inhibition rather than off-target kinase activity, P21d hydrochloride's >650-fold selectivity for BRK/PTK6 over Aurora B and Lck (IC₅₀ > 20 μM for both off-targets) makes it the appropriate tool compound. Multi-targeted kinase inhibitors should be avoided in these studies to prevent confounding results from concurrent inhibition of other kinases.

Epithelial-Mesenchymal Transition (EMT) and Metastasis Suppression Studies in TNBC Cell Lines

Research programs investigating PTK6-dependent regulation of EMT markers should utilize P21d hydrochloride, which has been shown to downregulate SNAIL protein, restore E-cadherin expression, and suppress migration in MDA-MB-231 and MMTV-myc TNBC cells . The compound also sensitizes TNBC cells to anoikis and suppresses metastasis formation in experimental models [1], providing a defined functional profile for EMT-focused studies.

Comparative Oncology Studies Distinguishing PTK6 Inhibition from PROTAC-Mediated Degradation

Investigators comparing small-molecule kinase inhibition versus targeted protein degradation of PTK6 should procure P21d hydrochloride as the inhibition control compound when evaluating PROTAC degraders such as MS105 . The compound serves as the PTK6-binding warhead reference in bifunctional degrader development and validation studies, providing a defined benchmark for comparative pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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